1-(4-Methylbenzoyl)-4-piperidinamine

Description

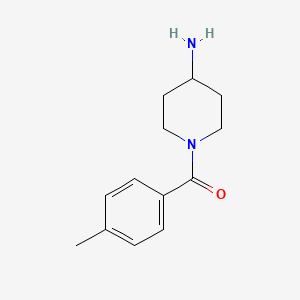

1-(4-Methylbenzoyl)-4-piperidinamine (CAS: CID 16774015) is a piperidine derivative featuring a 4-methylbenzoyl group attached to the nitrogen atom of the piperidine ring. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of 218.30 g/mol. The SMILES notation is CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N, and its InChIKey is PPWKONJBHSZRBF-UHFFFAOYSA-N . The compound’s structure combines a hydrophobic 4-methylphenyl moiety with a polar amine group, making it a versatile intermediate in medicinal chemistry and drug design. It is commercially available as a hydrochloride salt (Ref: 10-F359792), enhancing its solubility for synthetic applications .

Structure

3D Structure

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)13(16)15-8-6-12(14)7-9-15/h2-5,12H,6-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWKONJBHSZRBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926259-94-1 | |

| Record name | 1-(4-methylbenzoyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Benzoyl vs. Benzyl Substituents

1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (CAS: 1158497-67-6):

- Structural Difference : Replaces the 4-methylbenzoyl group with a 4-chlorobenzyl moiety.

- Impact : The electron-withdrawing chlorine atom increases polarity and may alter binding affinity in biological targets compared to the electron-donating methyl group. This substitution could enhance metabolic stability but reduce lipophilicity .

- 1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine: Structural Difference: Features a fluorobenzyl group and a benzimidazole ring. The benzimidazole core may enhance π-π stacking interactions in enzyme binding pockets .

Substituent Effects on the Aromatic Ring

4-Methoxybenzoyl Derivatives ():

- Biological Activity : In pyrrole derivatives, replacing 4-methylbenzoyl with 4-methoxybenzoyl reduced IC₅₀ values from 6–8 μM to inactive ranges (>20 μM).

- Rationale : The methoxy group’s larger size and electron-donating nature may disrupt optimal binding interactions, highlighting the methyl group’s critical role in maintaining activity .

Piperidine Ring Modifications

1-(5-Methyl-2-thienyl)methyl-4-piperidinamine (CAS: 1092276-45-3):

- 4-(4-Methylpiperazin-1-ylmethyl)phenylamine (CAS: 70261-82-4): Structural Difference: Replaces the piperidine with a methylpiperazine ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.